(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
“(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one” is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a propenone moiety at the 4-position. The Z-configuration of the α,β-unsaturated ketone is stabilized by conjugation and intramolecular interactions, as observed in structurally related enones .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-8-9(7-11-13)10(14)5-6-12(2)3/h5-8H,4H2,1-3H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDTSBRZPTUIQ-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Propenone Moiety: The propenone moiety can be formed through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
Dimethylamino Group Addition: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in biological assays to study enzyme interactions, receptor binding, and cellular responses.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isomerism
The compound’s structural uniqueness lies in the pyrazole substitution pattern and Z-configuration . Key comparisons include:
Key Observations:
- Positional Isomerism: The substitution of the pyrazole ring (4- vs. 5-position) significantly influences steric and electronic properties. For example, the 4-substituted pyrazole in the target compound allows for better conjugation with the propenone moiety compared to 5-substituted analogues .
- Functional Group Impact: The dimethylamino group enhances solubility compared to hydroxyl or cyano groups, which form stronger intermolecular hydrogen bonds (e.g., in ’s compound) .
- Z vs. E Isomerism: The Z-configuration stabilizes the planar geometry of the α,β-unsaturated ketone, as seen in crystallographic studies of related enones .
Physicochemical and Pharmacological Properties
Crystallographic and Computational Analysis
- SHELX Refinement : The target compound’s structure, if crystallized, would likely be refined using SHELXL (), which is standard for small-molecule crystallography. Hydrogen-bonding patterns could be analyzed via graph set analysis (), contrasting with hydroxyl-containing analogues .
- Geometric Parameters: The Z-configuration’s bond lengths and angles would differ from E-isomers, as seen in ’s enone system (C=O: ~1.23 Å; C=C: ~1.38 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
